

Key Intermediates in Ticagrelor API Synthesis: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 1-chloro-3-(3,5-difluorophenyl)propan-2-one

CAS No.: 1221343-06-1

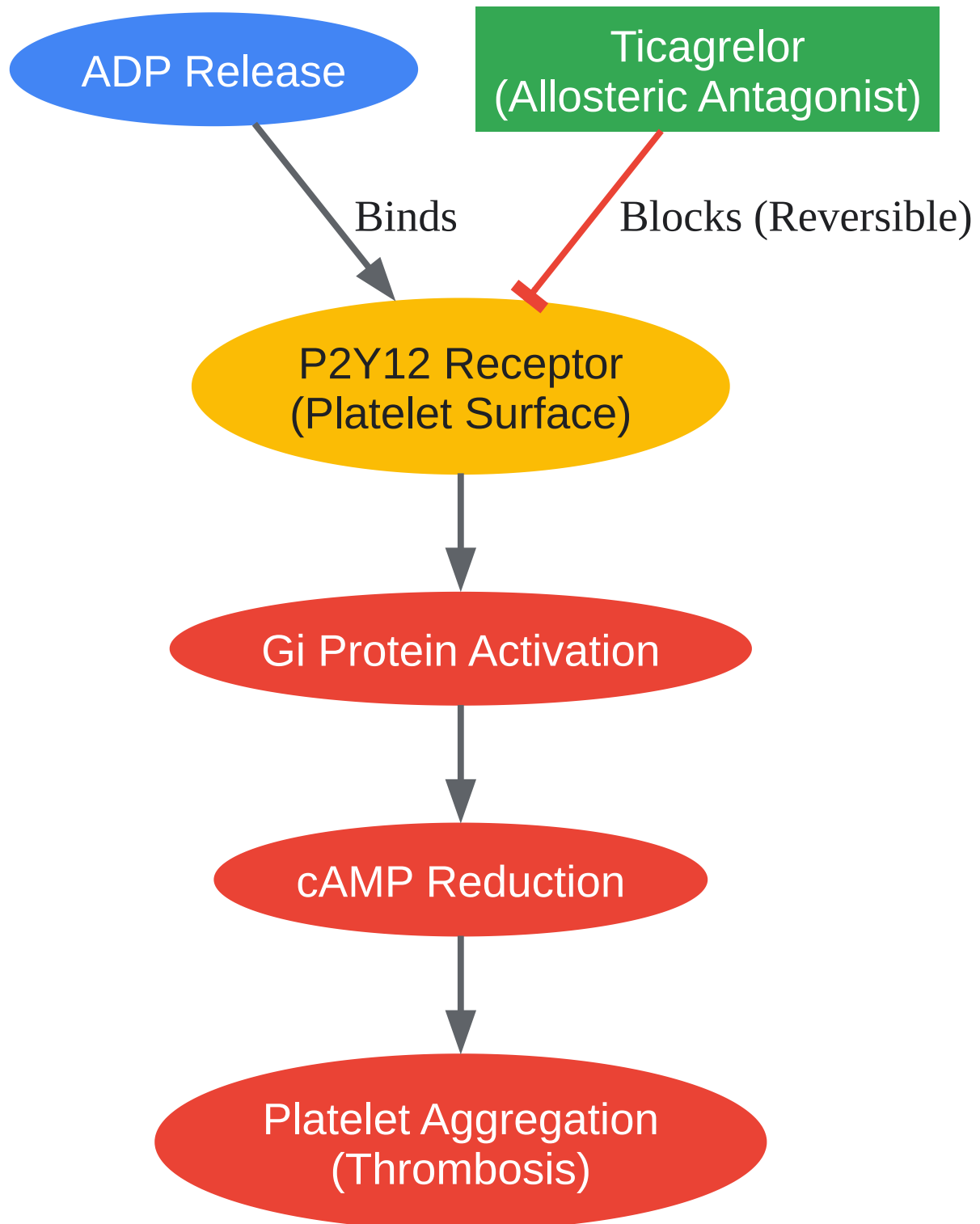
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Introduction and Pharmacological Context

Ticagrelor (commercially known as Brilinta) is a highly potent, reversible, and non-competitive P2Y₁₂ adenosine diphosphate (ADP) receptor antagonist^[1]. Unlike first-generation thienopyridines (e.g., clopidogrel), Ticagrelor is a cyclopentyltriazolopyrimidine (CPTP) that does not require hepatic metabolic activation, thereby avoiding variability related to CYP2C19 genetic polymorphisms^[2].

From a synthetic chemistry perspective, the architecture of the Ticagrelor Active Pharmaceutical Ingredient (API) is notoriously complex. It features a highly functionalized triazolo[4,5-d]pyrimidine core, a chiral cyclopropylamine side chain, and a densely substituted cyclopentane ring mimicking the ribofuranosyl moiety of adenosine^[3]. As a Senior Application Scientist, I have structured this technical guide to dissect the convergent synthesis of Ticagrelor, focusing on the causality behind the experimental design, the self-validating protocols for its three key intermediates, and the thermodynamic rationale governing their final assembly.



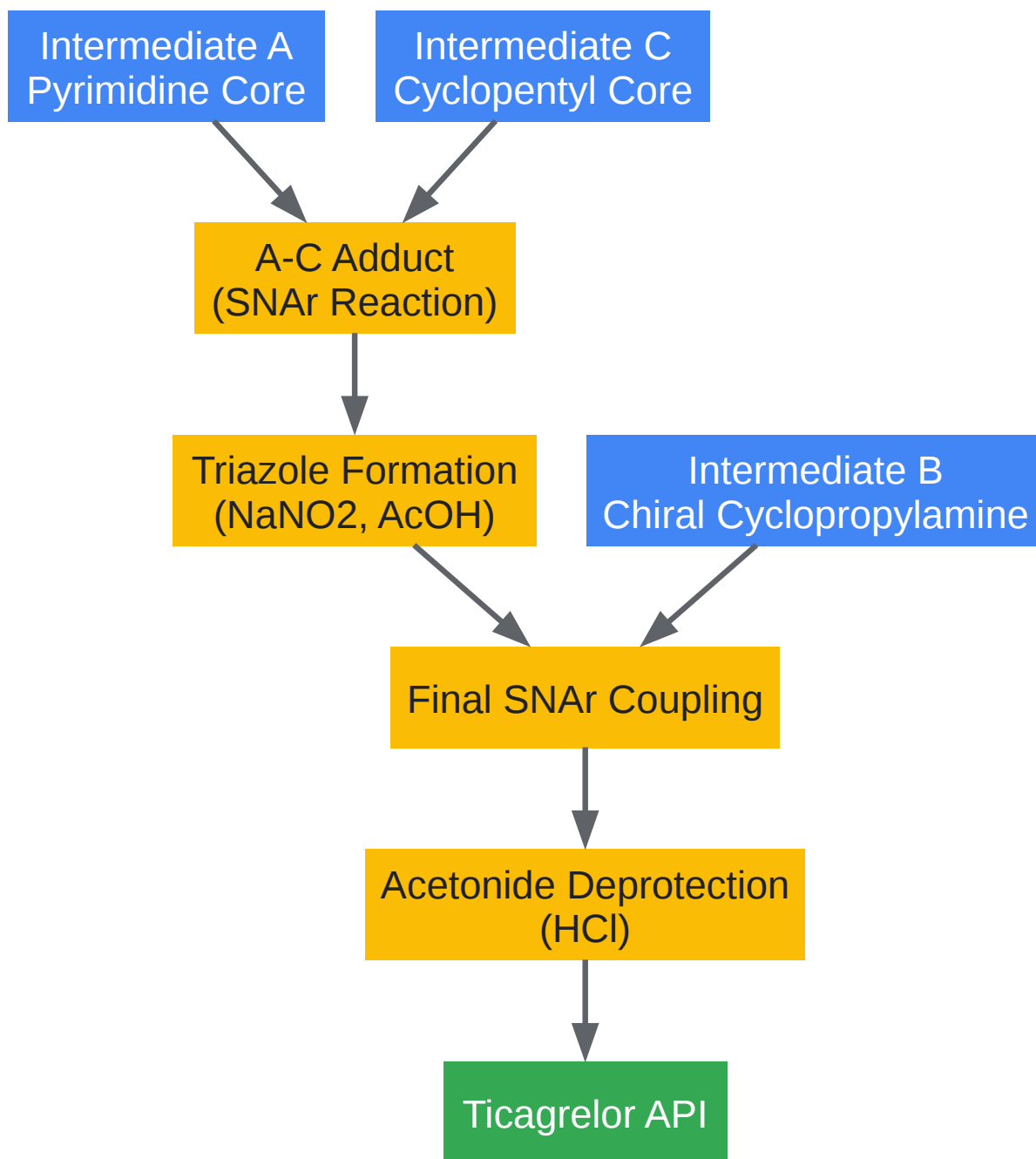
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Mechanism of action: Ticagrelor reversibly blocking the P2Y12 receptor pathway.

The Tripartite Convergent Synthesis Strategy

The commercial manufacturing of Ticagrelor relies on a highly optimized convergent synthesis^[4]. Linear synthesis of such a densely functionalized molecule would result in unacceptable yield attrition. Instead, the molecule is assembled from three distinct, highly purified intermediates:

- Intermediate A (The Pyrimidine Core): 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine.
- Intermediate B (The Chiral Cyclopropylamine): (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
- Intermediate C (The Cyclopentyl Core): 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol.



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Convergent synthesis workflow of Ticagrelor API from key intermediates.

Table 1: Key Intermediates Quantitative Summary

Intermediate	Chemical Role	Target Yield	Target HPLC Purity
A	Electrophilic scaffold for sequential SNAr	85 - 90%	> 99.0% ^[5]
B	Hydrophobic allosteric binding anchor	75 - 80%	> 99.5% (ee >99%)
C	Ribose-mimetic hydrogen bonding domain	70 - 75%	> 98.5%

Intermediate A: The Pyrimidine Core

Chemical Name: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

Causality & Mechanistic Rationale

The design of Intermediate A is a masterclass in electronic modulation. The presence of the nitro group at the C5 position is non-negotiable; it acts as a powerful electron-withdrawing group (EWG), severely depleting the electron density of the pyrimidine ring. This activation is strictly required to facilitate the subsequent Nucleophilic Aromatic Substitution (SNAr) with the bulky secondary amine of Intermediate C^[6]. Without the C5-nitro group, the pyrimidine ring would be too electron-rich to react efficiently under mild conditions, leading to degradation and poor yields.

Self-Validating Protocol

- **Condensation & Alkylation:** React 2-thiobarbituric acid with -propyl bromide in the presence of an aqueous base (e.g., NaOH) and a phase-transfer catalyst to yield 2-(propylthio)pyrimidine-4,6-diol^[5]. Validation checkpoint: Complete dissolution of the suspension indicates successful S-alkylation.
- **Nitration:** Treat the diol with a mixture of fuming nitric acid and concentrated sulfuric acid at 0–5°C. The strong directing effects of the hydroxyl groups ensure exclusive nitration at the C5 position^[6].

- Chlorination: React the 5-nitro-diol intermediate with phosphorus oxychloride () and a catalytic amount of N,N-dimethylaniline at reflux (90°C).
- Isolation: Quench the reaction carefully over crushed ice to hydrolyze excess . Extract with toluene and concentrate under reduced pressure to yield Intermediate A as a viscous oil with an HPLC purity of >99.4%^[5].

Intermediate B: The Chiral Cyclopropylamine

Chemical Name: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

Causality & Mechanistic Rationale

The (1R,2S) absolute stereochemistry of the cyclopropyl ring is strictly required for the API to fit into the allosteric binding pocket of the P2Y12 receptor. While early routes utilized the expensive Oppolzer's camphor sultam for asymmetric induction, modern scalable routes rely on the synthesis of a racemic trans-cyclopropanamine followed by rigorous chiral resolution^[7]. Diastereomeric salt crystallization is thermodynamically driven and highly scalable, avoiding the heavy metal contamination risks associated with asymmetric transition-metal catalysis.

Self-Validating Protocol

- Cyclopropanation: React 3,4-difluorocinnamic acid derivatives with trimethylsulfoxonium iodide (Corey-Chaykovsky reaction) to form the racemic trans-cyclopropanecarboxylic acid.
- Curtius Rearrangement: Treat the carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in toluene. Heating induces the rearrangement to an isocyanate, which is subsequently hydrolyzed to the racemic trans-amine. Validation checkpoint: Evolution of gas confirms the rearrangement.
- Chiral Resolution: Dissolve the racemic amine in an ethanol/water mixture and add L-tartaric acid or L-mandelic acid. Heat to 60°C and cool slowly to 20°C. The (1R,2S)-amine diastereomeric salt selectively crystallizes^[7]. Filter and treat with aqueous NaOH to liberate the free enantiopure amine.

Intermediate C: The Cyclopentyl Core

Chemical Name: 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

Causality & Mechanistic Rationale

Intermediate C mimics the ribofuranosyl sugar of native adenosine. The cis-1,2-diols must be protected as an acetonide (isopropylidene acetal) during the synthesis. If left unprotected, these hydroxyl groups would act as competing nucleophiles during the SNAr coupling with Intermediate A, leading to polymeric byproducts and O-arylation[1].

Self-Validating Protocol

- Starting Material: Begin with (-)-Vince lactam or D-ribose. Perform epoxidation and subsequent ring-opening to establish the required (3aR,4S,6R,6aS) stereocenters.
- Acetonide Protection: React the diol intermediate with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in acetone.
- Etherification: Deprotonate the remaining hydroxyl group using sodium hydride (NaH) and alkylate with 2-bromoethanol (or a protected equivalent).
- Amination: Convert the functionalized precursor via azidation and subsequent palladium-catalyzed hydrogenation (,) to yield the primary amine (Intermediate C)[1].

Final Assembly: Causality of the Reaction Sequence

The order in which Intermediates A, B, and C are assembled is dictated by steric hindrance and electronic activation.

Step 1: First SNAr (A + C) Intermediate A is reacted with Intermediate C in the presence of triethylamine (TEA) or diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at -10°C to 20°C[1]. The C4 chlorine is displaced.

Step 2: Triazole Ring Formation Before Intermediate B can be added, the triazole ring must be constructed. The nitro group of the A-C adduct is reduced to a primary amine using Iron powder/Acetic acid or Zinc/Acetic acid[1]. The resulting ortho-diamine is treated with sodium nitrite (

) in acetic acid at 0–5°C. This generates a diazonium salt that immediately undergoes intramolecular cyclization to form the 1,2,3-triazole core[3][8]. Causality: Forming the triazole ring converts the electron-donating ortho-diamine into a strongly electron-withdrawing triazole system. This highly activates the remaining C7-chlorine for the final coupling.

Step 3: Second SNAr (Triazole Adduct + B) The triazole intermediate is reacted with Intermediate B in acetonitrile with potassium carbonate (

) at 25–30°C. Because the triazole ring has activated the C7 position, this reaction proceeds smoothly despite the massive steric bulk of both the cyclopentyl and cyclopropyl groups[8].

Step 4: Deprotection The acetonide protecting group is cleaved using aqueous hydrochloric acid (HCl) in dichloromethane or methanol at 25°C[8]. The reaction is neutralized, extracted, and the final Ticagrelor API is crystallized from an ethyl acetate/hexane mixture, yielding a product with >99.5% purity[1].

Table 2: Process Optimization for Triazole Ring Formation[8]

Parameter	Optimal Condition	Causality / Rationale
Reagent	/ Acetic Acid (or Resin-)	Generates in situ for rapid diazotization of the primary amine.
Temperature	0°C to 10°C	Prevents the decomposition of the unstable diazonium intermediate before cyclization.
Solvent	Water/Acetonitrile	Ensures solubility of the polar diamine while allowing the hydrophobic triazole product to be easily extracted.

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